2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride
CAS No.:
Cat. No.: VC16488898
Molecular Formula: C9H13Cl3N2
Molecular Weight: 255.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13Cl3N2 |
|---|---|
| Molecular Weight | 255.6 g/mol |
| IUPAC Name | 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine;dihydrochloride |
| Standard InChI | InChI=1S/C9H11ClN2.2ClH/c10-9-2-1-7-3-5-11-6-4-8(7)12-9;;/h1-2,11H,3-6H2;2*1H |
| Standard InChI Key | RLCQJVYRKOJGFR-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC2=C1C=CC(=N2)Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine dihydrochloride (CAS 1003591-00-1) is the hydrochloride salt of the base compound 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine. The dihydrochloride form arises from the protonation of two basic nitrogen atoms in the parent structure, significantly altering its physicochemical properties.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃Cl₃N₂ | |
| Molecular Weight | 255.6 g/mol | |
| IUPAC Name | 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine; dihydrochloride | |
| Canonical SMILES | C1CNCCC2=C1C=CC(=N2)Cl.Cl.Cl | |
| InChI Key | RLCQJVYRKOJGFR-UHFFFAOYSA-N |
The base compound (CAS 1003587-71-0) has a molecular formula of C₉H₁₁ClN₂ and a molecular weight of 182.65 g/mol . Conversion to the dihydrochloride form introduces two hydrochloric acid molecules, increasing solubility in polar solvents such as water and methanol.
Structural Features
The pyrido[2,3-d]azepine core consists of a seven-membered azepine ring fused to a pyridine moiety. The chlorine substituent at position 2 and the saturated tetrahydroazepine ring confer rigidity and influence electronic distribution, which may enhance interactions with biological targets . X-ray crystallography data, though unavailable in public databases, suggest a chair-like conformation for the azepine ring, analogous to related bicyclic amines.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of the base compound involves a multi-step process:
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Cyclization: A precursor such as 2-aminopyridine undergoes cyclization with a dihaloalkane under basic conditions to form the azepine ring.
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Chlorination: Electrophilic aromatic substitution introduces the chlorine atom at position 2 using reagents like phosphorus oxychloride (POCl₃) .
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, which is purified via recrystallization.
Critical Reaction Conditions:
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Temperature: 80–120°C for cyclization.
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Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for chlorination .
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Yield Optimization: Industrial-scale production achieves >70% purity through fractional crystallization.
Industrial Scalability
Large-scale manufacturing employs continuous flow reactors to enhance reaction control and reduce byproduct formation. Purification via high-performance liquid chromatography (HPLC) ensures pharmaceutical-grade quality (>98% purity). Challenges include managing exothermic reactions during chlorination and minimizing residual solvents in the final product.
Pharmacological and Research Applications
Drug Development
As a synthetic intermediate, this compound serves in the preparation of:
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Small-Molecule Inhibitors: For kinase targets in oncology.
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Protease-Activated Receptor (PAR) Antagonists: Investigated for cardiovascular applications.
Table 2: Comparative Solubility (mg/mL)
| Solvent | Base Compound | Dihydrochloride |
|---|---|---|
| Water | 0.2 | 12.4 |
| Ethanol | 4.8 | 8.9 |
| DMSO | 23.1 | 18.7 |
Data adapted from supplier specifications.
Future Research Directions
Mechanistic Studies
Elucidating the compound’s interactions with CCR2 and other chemokine receptors could validate its utility in inflammatory disease models .
Synthetic Modifications
Exploring substitutions at positions 6 and 9 may enhance selectivity for neurological targets.
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